1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can then be further processed to obtain the desired compound.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride undergoes a variety of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indoles .
Scientific Research Applications
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This can lead to changes in cellular signaling, gene expression, and metabolic processes, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it suitable for a wide range of applications .
Properties
CAS No. |
2763749-81-9 |
---|---|
Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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